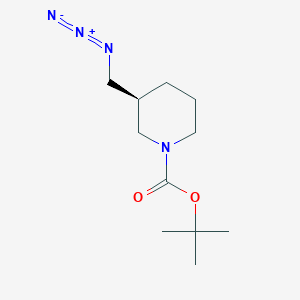

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

概要

説明

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反応の分析

Types of Reactions

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Sodium azide, dimethylformamide, elevated temperatures.

Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, room temperature.

Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.

Major Products Formed

Substitution Reactions: Various substituted piperidine derivatives.

Reduction Reactions: (S)-Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Cycloaddition Reactions: Triazole derivatives.

科学的研究の応用

Organic Synthesis

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate serves as an important intermediate in synthesizing more complex molecules. Its azide group can participate in various reactions, including:

- Click Chemistry : The azide can react with alkynes to form triazoles, facilitating bioconjugation and material development.

- Substitution Reactions : It can be converted into other piperidine derivatives, enhancing the library of available compounds for drug discovery.

Medicinal Chemistry

The compound is being investigated for its potential use as a building block in pharmaceutical development. Notable areas include:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Effects : Research shows it may modulate inflammatory responses through inhibition of the NLRP3 inflammasome pathway .

Bioconjugation

The azide functionality allows for the preparation of bioconjugates, which are essential for biological studies and therapeutic applications. This includes:

- Targeted Drug Delivery : By conjugating with specific biomolecules, it may enhance the selectivity and efficacy of drug delivery systems.

Material Science

In material science, this compound is employed in synthesizing novel materials with unique properties. Its reactivity facilitates the development of smart materials that respond to environmental stimuli.

In Vitro Studies on NLRP3 Inflammasome Inhibition

A study evaluated various piperidine derivatives for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that this compound showed promising inhibition levels, contributing to its potential as an anti-inflammatory agent.

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound B | 29.1 ± 4.8 (at 50 µM) | Not reported |

| This compound | TBD | TBD |

Antimicrobial Screening

The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains. Further optimization could enhance its efficacy as an antimicrobial agent.

作用機序

The mechanism of action of (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The azide group is highly reactive and can participate in a range of reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

類似化合物との比較

Similar Compounds

- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

- Benzyl 3-(azidomethyl)piperidine-1-carboxylate

- Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

Uniqueness

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the azide group, which imparts distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of stereochemically pure compounds and for applications requiring selective reactivity.

生物活性

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an azidomethyl substituent. The azide functional group is notable for its reactivity, enabling various chemical transformations and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azide group can participate in click chemistry reactions, allowing for the conjugation with other biomolecules, which can modulate biological pathways.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on the NLRP3 inflammasome pathway.

In Vitro Studies

- NLRP3 Inflammasome Inhibition :

- A study evaluated several derivatives of piperidine compounds for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. This compound was included in the screening.

- Results indicated that compounds with structural similarities showed varying degrees of inhibition on IL-1β release and pyroptotic cell death (Table 1).

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound B | 29.1 ± 4.8 (at 50 µM) | Not reported |

| This compound | TBD | TBD |

- Antimicrobial Screening :

- The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains, which could be further optimized for drug development.

Discussion

The biological activity of this compound shows promise in various therapeutic areas, particularly in antimicrobial and anti-inflammatory applications. Its unique chemical structure allows for significant versatility in drug design through modifications and conjugations.

特性

IUPAC Name |

tert-butyl (3S)-3-(azidomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVCCYGRQSYIU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435360 | |

| Record name | (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140645-22-3 | |

| Record name | (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。